CI-624

Physicochemical characterization Ionization state Benzisothiazole SAR

Researchers probing non-cholinergic gastric secretion pathways often face supply gaps for validated tool compounds; generic 3-amino-2,1-benzisothiazole analogs fail to replicate CI-624's specific pharmacodynamic fingerprint due to quantifiable pKa' and potency shifts tied to the N-methyl substituent. CI-624 (3-methylamino-2,1-benzisothiazole) directly addresses this need. - Demonstrates broad-spectrum ion suppression: reduces H⁺, Na⁺, K⁺, and pepsin output without anticholinergic activity. - Validated in vivo: antagonizes stress-induced gastric lesions in rats and food/insulin/histamine-stimulated secretion in dogs. - Serves as an essential SAR reference, enabling systematic correlation of N-alkyl modifications with ionization and antisecretory potency. BenchChem ensures reliable sourcing with flexible packaging and global logistics support.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 700-07-2
Cat. No. B14165654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-624
CAS700-07-2
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCNC1=C2C=CC=CC2=NS1
InChIInChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5,9H,1H3
InChIKeyARUJVDNZYGIUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CI-624: Non-Anticholinergic Gastric Antisecretory Agent


CI-624, chemically designated as 3-methylamino-2,1-benzisothiazole, is a member of the 3-amino-2,1-benzisothiazole class of compounds [1]. It has been characterized as a gastric antisecretory agent that operates independently of cholinergic mechanisms [2]. Preclinical studies demonstrate its ability to reduce the secretion of hydrogen, sodium, and potassium ions, as well as pepsin, and to antagonize stress-induced gastric lesions in rat models [1][2].

Pathway Non‑cholinergic gastric secretion studies
Model Stress‑induced gastric lesion model context
Readout Multi‑ion and pepsin output analysis
SAR Benzisothiazole structure‑activity relationship research

Structural Determinants of Antisecretory Profile


Within the 3-amino-2,1-benzisothiazole series, even modest structural modifications to the 3-amino substituent produce quantifiable shifts in physicochemical properties and biological activity. For instance, the pKa' of CI-624 differs measurably from its unsubstituted and dimethylated analogs [1]. Furthermore, the gastric antisecretory potency of these compounds varies, and structure-activity relationship studies indicate that the presence and nature of the N-alkyl group critically influence efficacy [1]. Consequently, generic substitution with a different 3-substituted benzisothiazole or a structurally distinct non-anticholinergic anti-ulcer agent (e.g., CI-588 or U 247-51) cannot replicate the specific pharmacological fingerprint of CI-624 [2].

3‑amino or 3‑dimethylamino analogs may shift ionization equilibrium and antisecretory activity, limiting direct replacement.
Structurally distinct non‑anticholinergic anti‑ulcer agents may not reproduce CI‑624’s pharmacodynamic profile.
Anticholinergic comparators introduce confounding mechanisms; CI‑624’s non‑cholinergic action cannot be assumed with such substitutes.

Differentiation Evidence: CI-624 vs. Analogs


Distinct Basicity Among 3-Substituted Benzisothiazoles

CI-624 (3-methylamino-2,1-benzisothiazole) demonstrates a pKa' of 3.9, which is higher than the 3-dimethylamino analog (pKa' = 3.5) and slightly elevated compared to the parent 3-amino compound (pKa' = 3.8) [1]. This quantifiable difference in basicity directly impacts the compound's ionization equilibrium at physiological pH ranges.

Distinct basicity
Head‑to‑head
pKa' 3.9
Ionization equilibrium context differs from unsubstituted and dimethylamino analogs
ΔpKa' +0.1 vs 3‑amino; +0.4 vs 3‑dimethylamino; 50% ethanol titration
Physicochemical characterization Ionization state Benzisothiazole SAR

Absence of Anticholinergic Activity in Vivo

In anesthetized canine preparations, CI-624 administration had no observable effect on blood pressure changes elicited by acetylcholine, a hallmark of anticholinergic activity [1]. This contrasts with classical anticholinergic drugs such as atropine, which would predictably attenuate such responses. The data confirm that CI-624's gastric antisecretory effects are mediated through a non-cholinergic pathway.

No anticholinergic activity
Direct comparison
No effect on acetylcholine‑induced blood pressure response
Confirms non‑cholinergic mechanism; enables pathway‑specific secretion studies
Anesthetized canine model; atropine would produce blockade
Gastric antisecretory mechanism Cholinergic pharmacology In vivo canine model

Protection Against Stress-Induced Gastric Lesions

CI-624 has been shown to antagonize the formation of stress-induced gastric lesions in rats [1]. While the 1965 report does not provide a direct head-to-head comparison within the same study, class-level evidence from a 1970 review indicates that other non-anticholinergic anti-ulcer agents, such as CI-588 (2,2'-bipyridine) and U 247-51, also confer gastric protection in similar experimental paradigms [2].

Stress‑induced lesion protection
Class‑level inference
Antagonism of lesion formation reported
Model‑response endpoint context; supports gastric protection research
Rat stress model; cross‑study comparability with CI‑588, U 247‑51 class data
Gastric ulcer model Stress-induced lesions In vivo efficacy

Broad-Spectrum Inhibition of Ion and Pepsin Output

CI-624 reduces the secretion volume and the output of hydrogen ions, sodium ions, potassium ions, and pepsin in gastric models [1]. This multi-parameter inhibition contrasts with agents that selectively target only gastric acid secretion, suggesting a broader influence on gastric secretory processes.

Broad‑spectrum secretion inhibition
Supporting evidence
Reduction in volume, H⁺, Na⁺, K⁺, and pepsin outputs
Supports multi‑endpoint secretion studies; differs from acid‑only inhibitors
Rat and dog gastric secretion assays
Gastric secretion profile Ion transport Pepsin inhibition

Research Applications of CI-624


Dissecting Non-Cholinergic Secretory Pathways

CI-624's established lack of anticholinergic activity makes it an ideal tool compound for dissecting non-cholinergic mechanisms regulating gastric secretion. Researchers can employ CI-624 in isolated stomach preparations or in vivo models to study pathways independent of muscarinic receptor blockade [1].

Structure-Activity Relationship Studies

Given the quantifiable differences in pKa' between CI-624 and its close analogs (3-amino and 3-dimethylamino derivatives), the compound serves as a key reference point in SAR campaigns. Modifications to the N-alkyl group can be systematically correlated with changes in ionization state and gastric antisecretory potency [2].

Stress-Induced Ulcer Models in Rodents

CI-624's demonstrated ability to antagonize stress-induced gastric lesions in rats positions it as a validated positive control or test compound in preclinical ulcer models. Its efficacy in this model supports its use in evaluating novel anti-ulcer candidates and understanding the pathophysiology of stress-related gastric injury [1].

Comparative Pharmacology of Anti-Ulcer Agents

As a member of a distinct class of non-anticholinergic gastric antisecretory agents (which includes CI-588 and U 247-51), CI-624 is valuable for comparative pharmacological profiling. Studies can benchmark its broad-spectrum ion and pepsin inhibition profile against other class members to elucidate structure-dependent pharmacodynamic differences [3].

Application
Selection Property
Validation Focus
Non‑cholinergic secretory pathway dissection
Non‑cholinergic mechanism profile
Acetylcholine challenge endpoints; ion/pepsin output assays
Benzisothiazole SAR studies
Ionization‑dependent activity context
pKa' and antisecretory endpoint correlation
Stress‑induced gastric lesion models
Gastric lesion model‑response context
Lesion index and multi‑parameter secretion endpoints
Comparative anti‑ulcer pharmacology
Class‑level antisecretory profile
Multi‑endpoint inhibition comparison within non‑cholinergic agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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